![molecular formula C11H15N3O B8180622 (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole](/img/structure/B8180622.png)
(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Overview
Description
(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Production of Anti-Tumor Agents : This compound has been utilized in synthesizing analogues of the marine anti-tumor agent curacin A (Martin, Mann, & Sageot, 1999).
Physiological Research : It serves as a plant growth retardant, useful in studying terpenoid metabolism and its relation to cell division, elongation, and senescence (Grossmann, 1990).
Biological Activity Research : This compound exhibits low toxicity and a broad spectrum of biological activities, making it a promising candidate for researching its chemical structure and biological activity (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Electrocatalysis in CO2 Reduction : It has been found effective in Re(pyridine-oxazoline)(CO)3Cl complexes for the electrocatalytic reduction of CO2 (Nganga et al., 2017).
Chemical Structure Analysis : The compound is utilized in chemical research for analyzing the structures of various compounds (Zelenov et al., 2014).
Anti-Inflammatory and Antinociceptive Activities : It has shown potential in vitro as an anti-inflammatory agent and exhibits antinociceptive activity in a pain model (Altenbach et al., 2008).
Photoluminescence : Oxazole derivatives, including this compound, display higher photoluminescence efficiencies and reversible fluorescence photo-switching, which is useful in various applications (Eseola et al., 2011).
Fungicidal Activity : It exhibits potent fungicidal activity against certain pathogens (Ye et al., 2014).
Electroluminescence in Organic LEDs : It is used in Os(II) diimine complexes as phosphors for organic light-emitting diodes, showing high device efficiency (Chen et al., 2005).
Cytotoxic Properties : Gold(III) complexes with this compound show remarkable cytotoxic properties against certain cancer cell lines (Maiore et al., 2012).
Self-Assembly into Organogels : Tert-butyl-containing α-gelators based on this compound can self-assemble into organogels and act as mechanofluorochromic dyes (Mi et al., 2018).
properties
IUPAC Name |
(4R)-4-tert-butyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-11(2,3)8-7-15-10(14-8)9-12-5-4-6-13-9/h4-6,8H,7H2,1-3H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVQEWQRCMCVLE-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C2=NC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(tert-Butyl)-2-(pyrimidin-2-yl)-4,5-dihydrooxazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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